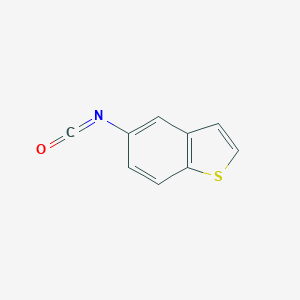

1-Benzothiophen-5-yl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

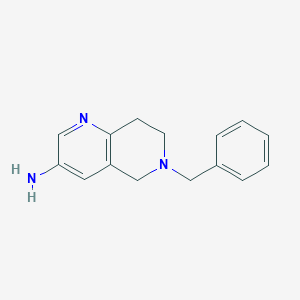

1-Benzothiophen-5-yl isocyanate is a chemical compound with the molecular formula C9H5NOS . It is also known by its synonyms 5-isocyanato-1-benzothiophene and 5-Isocyanato-benzo [b]thiophene .

Molecular Structure Analysis

The molecular structure of 1-Benzothiophen-5-yl isocyanate consists of 9 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H .Physical And Chemical Properties Analysis

The molecular weight of 1-Benzothiophen-5-yl isocyanate is 175.21 g/mol . It has a topological polar surface area of 57.7 Ų . The compound has a complexity of 213 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis and Material Development

Benzothiophene Derivatives Synthesis

Novel approaches for synthesizing benzothiophene derivatives via heterocyclization reactions have been developed, demonstrating the versatility of benzothiophene-based compounds in organic synthesis (Gabriele et al., 2011). These methodologies enable the efficient production of various benzothiophene derivatives, showcasing the potential of 1-Benzothiophen-5-yl isocyanate as a precursor in organic synthesis.

High-Mobility Organic Semiconductors

Research into asymmetric conjugated molecules based on benzothiophene frameworks has led to the development of high-mobility organic thin-film transistors (OTFTs). The influence of alkyl chain length on these compounds significantly affects their microstructures and OTFT performance, with some molecules achieving mobilities above 5 cm²/Vs (He et al., 2017). This highlights the importance of 1-Benzothiophen-5-yl isocyanate derivatives in electronics and material science.

Antimicrobial Activity

Some new derivatives of 1-Benzothiophen-5-yl, specifically oxadiazole-thiol derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of benzothiophene derivatives as antimicrobial agents, providing a foundation for further research into their medicinal applications (Naganagowda & Petsom, 2011).

Fluorescence Modulation

The synthesis and characterization of amorphous diarylethene derivatives with benzothiophene rings have demonstrated reversible photocyclization reactions and fluorescence spectral changes upon irradiation. These materials exhibit potential for application in photoresponsive fluorescent devices, indicating the utility of 1-Benzothiophen-5-yl isocyanate in creating materials with tunable optical properties (Kim, Kawai, & Irie, 2003).

Organic Electronics and Photonics

Charge Carrier Mobility

Studies have investigated the structural and electronic properties of benzothiophene derivatives, unveiling a strong impact on charge carrier transport and electronic properties. Exceptionally high interfacial mobility in some isomers underscores the significance of structural design in organic electronics (Tsutsui et al., 2016).

Photochromism and Thermal Reversibility

Investigations into diarylperfluorocyclopentenes with benzothiophene derivatives have explored thermally reversible photochromism. The findings from these studies provide insights into designing molecular systems for optical storage and photonic applications, highlighting the adaptability of 1-Benzothiophen-5-yl isocyanate derivatives in response to external stimuli (KobatakeSeiya et al., 2000).

Safety And Hazards

1-Benzothiophen-5-yl isocyanate is considered hazardous. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation .

Propriétés

IUPAC Name |

5-isocyanato-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLZJAWTWVSHCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427619 |

Source

|

| Record name | 5-isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiophen-5-yl isocyanate | |

CAS RN |

239097-78-0 |

Source

|

| Record name | 5-isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)